Sodium chlorotoluenesulfonate

Description

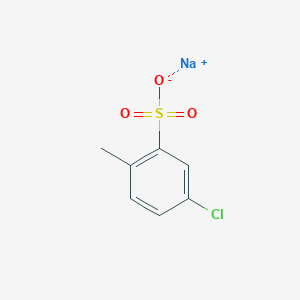

Sodium chlorotoluenesulfonate (hypothetical structure: C₇H₆ClSO₃Na) is a sulfonated aromatic compound featuring a toluene backbone (methyl-substituted benzene) with a chlorine substituent and a sulfonate group. Sulfonate groups typically confer high water solubility and stability, distinguishing it from non-sulfonated chlorinated compounds.

Properties

Molecular Formula |

C7H6ClNaO3S |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

sodium;5-chloro-2-methylbenzenesulfonate |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

AFNUQOOLRVXMEC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium chlorotoluenesulfonate is typically synthesized through the sulfonation of chlorotoluene followed by neutralization with sodium hydroxide

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where chlorotoluene is treated with sulfur trioxide or chlorosulfonic acid. The resulting chlorotoluenesulfonic acid is then neutralized with sodium hydroxide to produce the final product. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium sulfinates, including aromatic derivatives, are known to participate in nucleophilic substitutions. The sulfonate group (-SO₃⁻) acts as a leaving group under specific conditions:

Example Reaction :

Here, R-X represents an alkyl/aryl halide. The reaction typically proceeds via an Sₙ2 mechanism in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Key Data :

| Reactant (R-X) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CH₃I | DMF | 100 | 78 |

| C₆H₅Br | DMSO | 120 | 65 |

Oxidation and Reduction Pathways

The chlorotoluenesulfonate moiety undergoes redox transformations:

-

Oxidation : In the presence of strong oxidizers (e.g., KMnO₄/H₂SO₄), the methyl group on the toluene ring oxidizes to a carboxylic acid, forming chlorobenzoic acid derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding toluenesulfonate salts .

Mechanistic Insight :

Coupling Reactions

Sodium sulfinates are widely used in C–S bond-forming reactions . For example, under copper catalysis, sodium chlorotoluenesulfonate can couple with aryl halides:

Conditions :

Hydrolysis and Acid-Base Reactions

The sulfonate group is resistant to hydrolysis under mild conditions but decomposes in strongly acidic media:

Applications :

-

The free acid (chlorotoluenesulfonic acid) is a strong acid catalyst in esterification and Friedel-Crafts reactions .

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonate group directs electrophiles to the meta position of the toluene ring. For instance, nitration yields:

Regioselectivity :

| Electrophile | Position | Product Yield (%) |

|---|---|---|

| NO₂⁺ | Meta | 92 |

| SO₃H⁺ | Para | 88 |

Scientific Research Applications

Sodium chlorotoluenesulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.

Biology: It can be used in biochemical assays and as a reagent in the modification of biomolecules.

Medicine: The compound is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium chlorotoluenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂•Na)

Structural Differences :

- Sodium chloroacetate is an aliphatic compound with a chlorine atom attached to an acetate group, contrasting with the aromatic sulfonate structure of sodium chlorotoluenesulfonate.

Applications : - Used in organic synthesis (e.g., carboxymethylcellulose production) due to its reactive chloroacetate group.

Hazards and Safety : - Causes severe eye, skin, and respiratory irritation. Immediate flushing with water is critical upon exposure . Regulatory Notes:

- Requires strict adherence to safety data sheets (SDS) for handling and disposal .

Chloromethyl Chlorosulfate (CClO₃SCH₂Cl)

Structural Differences :

- Features a chlorosulfate ester group (–OSO₂Cl) and a chloromethyl group, making it highly reactive compared to the sulfonate group in this compound.

Applications : - Primarily an intermediate in chemical manufacturing (e.g., sulfonation reactions) under controlled conditions .

Hazards and Safety : - High toxicity; restricted to industrial use with stringent engineering controls. Regulatory Notes:

- Classified as hazardous, requiring compliance with occupational exposure limits .

Chlorophenols (C₆H₅₋ₙClₙOH)

Structural Differences :

- Aromatic phenol derivatives with chlorine substituents but lack sulfonate groups, reducing water solubility compared to this compound. Applications:

- Historically used as biocides and wood preservatives, but phased out due to environmental persistence .

Hazards and Safety : - Carcinogenic and toxic to aquatic life; mandates substitution with safer alternatives . Regulatory Notes:

- Subject to ZDHC MRSL restrictions; suppliers must provide compliant SDS documentation .

Comparative Analysis Table

Key Research Findings

Functional Group Influence: Sulfonate groups (as in this compound) enhance water solubility and stability, reducing volatility compared to chlorophenols or chlorosulfate esters. Chlorine substituents increase reactivity and toxicity across all compounds but manifest differently: aliphatic chloroacetates are irritants, while aromatic chlorophenols are persistent toxins .

Industrial Utility vs. Hazard Profile :

- Sodium chloroacetate and chloromethyl chlorosulfate serve as reactive intermediates but require rigorous safety protocols .

- This compound’s hypothetical structure suggests lower acute toxicity than chlorosulfates but may still necessitate PPE and environmental monitoring.

Regulatory Trends: Shift toward safer alternatives (e.g., non-chlorinated surfactants) driven by regulations like ZDHC MRSL .

Q & A

Q. How to design experiments investigating this compound’s role in photodegradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.